LogP Advantage over 3‑Methoxypiperidine: ~4‑Fold Higher Lipophilicity
The measured logP of 3‑(difluoromethoxy)piperidine (1.31) exceeds that of the directly analogous non‑fluorinated 3‑methoxypiperidine (0.71) by 0.60 log units, representing an approximately 4‑fold increase in lipophilicity . This difference places the difluoromethoxy compound closer to the optimal lipophilicity range (logP 1–3) typically sought for oral bioavailability and passive membrane permeability, whereas the methoxy analog falls below this window and may suffer from excessive aqueous solubility and reduced membrane partitioning [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.31 (Boc Sciences) / XLogP3 = 1.2 (PubChem) |
| Comparator Or Baseline | 3‑Methoxypiperidine: logP = 0.71 (Boc Sciences) / XLogP3 = 0.2 (PubChem) |
| Quantified Difference | ΔlogP ≈ +0.60 (≈ 4‑fold higher lipophilicity for the –OCF₂H compound) |
| Conditions | Computed logP values from Boc Sciences product datasheets; XLogP3 from PubChem 2025 release |
Why This Matters
A 0.6 logP increment can substantially improve passive membrane permeability and oral absorption potential, making the difluoromethoxy analog a more developable scaffold for lead optimisation programmes.
- [1] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420‑1456. doi:10.1021/tx200211v. View Source
